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Cat. No.: B581624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromoquinoline-8-carboxylic acid is a quinoline derivative with the chemical formula

C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol . This compound is noted for its potential

biological activities, including antagonist activity against mineralocorticoid receptors, as well as

antifungal, antibacterial, and anti-inflammatory properties.[1] These characteristics make it a

molecule of interest for further investigation in drug discovery and development. This document

provides an overview of its known properties and general experimental protocols that can be

adapted for its use in research settings.

Physicochemical Properties and Data
A summary of the key physicochemical data for 3-Bromoquinoline-8-carboxylic acid is

presented below.
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Property Value Reference

Molecular Formula C₁₀H₆BrNO₂ [1]

Molecular Weight 252.06 g/mol [1]

CAS Number 1315366-78-9 [1]

Appearance Solid

Solubility Soluble in DMSO [2]

Biological Activities and Potential Applications
3-Bromoquinoline-8-carboxylic acid has been identified as a compound with several

potential therapeutic applications. Its antagonist activity at the mineralocorticoid receptor

suggests its potential in cardiovascular diseases.[1] Furthermore, its documented antifungal,

antibacterial, and anti-inflammatory effects indicate a broad spectrum of possible research

avenues.

Experimental Protocols
The following are general protocols that can be adapted for the experimental use of 3-
Bromoquinoline-8-carboxylic acid. Researchers should note that specific concentrations,

incubation times, and other parameters may require optimization.

Preparation of Stock Solutions
A crucial first step in many biological assays is the preparation of a concentrated stock solution

of the test compound.

Protocol:

Solvent Selection: Based on available data for similar quinoline carboxylic acids, Dimethyl

Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.[2]

Stock Concentration: Prepare a 10 mM stock solution of 3-Bromoquinoline-8-carboxylic
acid in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.52 mg of

the compound in 1 mL of DMSO.
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Storage: Store the stock solution at -20°C for long-term use. For short-term use, the solution

can be stored at 4°C. It is advisable to aliquot the stock solution to avoid repeated freeze-

thaw cycles.

Stock Solution Preparation

Weigh 3-Bromoquinoline-8-carboxylic acid

Dissolve in DMSO to desired concentration (e.g., 10 mM)

Aliquot into smaller volumes

Store at -20°C (long-term) or 4°C (short-term)

Click to download full resolution via product page

Caption: Workflow for preparing a stock solution of 3-Bromoquinoline-8-carboxylic acid.

Mineralocorticoid Receptor (MR) Antagonist Activity
Assay
This protocol outlines a general cell-based reporter assay to screen for MR antagonist activity.

Protocol:

Cell Culture: Utilize a mammalian cell line (e.g., HEK293 or CHO) stably co-transfected with

an expression vector for the human mineralocorticoid receptor and a reporter plasmid

containing an MR-responsive element driving the expression of a reporter gene (e.g.,

luciferase).
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Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Prepare serial dilutions of 3-Bromoquinoline-8-carboxylic acid in

the cell culture medium. Also, prepare a solution of a known MR agonist, such as

aldosterone.

Assay Procedure:

To test for antagonist activity, add the different concentrations of 3-Bromoquinoline-8-
carboxylic acid to the wells.

After a short pre-incubation period (e.g., 30 minutes), add a fixed concentration of

aldosterone to induce reporter gene expression.

Include appropriate controls: cells treated with vehicle (DMSO), cells treated with

aldosterone alone, and cells treated with a known MR antagonist (e.g., spironolactone)

and aldosterone.

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

Data Acquisition: Measure the reporter gene activity (e.g., luminescence for a luciferase

reporter) according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition of the aldosterone-induced signal for

each concentration of 3-Bromoquinoline-8-carboxylic acid. Determine the IC₅₀ value,

which is the concentration of the compound that causes 50% inhibition.
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MR Antagonist Reporter Assay

Seed MR-reporter cells in 96-well plate

Treat with 3-Bromoquinoline-8-carboxylic acid

Stimulate with Aldosterone

Incubate for 18-24 hours

Measure reporter gene activity

Analyze data and determine IC50

Click to download full resolution via product page

Caption: General workflow for a mineralocorticoid receptor antagonist assay.

Antifungal Susceptibility Testing
This protocol is a general guideline for determining the minimum inhibitory concentration (MIC)

of 3-Bromoquinoline-8-carboxylic acid against a fungal strain using the broth microdilution

method.

Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b581624?utm_src=pdf-body-img
https://www.benchchem.com/product/b581624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fungal Strain: Prepare an inoculum of the desired fungal strain (e.g., Candida albicans,

Aspergillus fumigatus) according to standard laboratory procedures.

Compound Dilution: Prepare a serial two-fold dilution of 3-Bromoquinoline-8-carboxylic
acid in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

Controls: Include a positive control (fungal inoculum without the compound) and a negative

control (broth medium only). A known antifungal agent (e.g., fluconazole) should be used as

a reference compound.

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits

fungal growth. This can be determined by visual inspection or by measuring the optical

density at a specific wavelength (e.g., 600 nm).

Antifungal Broth Microdilution Assay

Prepare serial dilutions of the compound

Add fungal inoculum to each well

Incubate at 35°C for 24-48 hours

Determine the Minimum Inhibitory Concentration (MIC)

Click to download full resolution via product page
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Caption: Workflow for determining the antifungal activity of a compound.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide
Inhibition)
This protocol describes a common in vitro assay to assess the anti-inflammatory potential of a

compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide

(LPS)-stimulated macrophages.

Protocol:

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium.

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

Compound Treatment: Treat the cells with various concentrations of 3-Bromoquinoline-8-
carboxylic acid for 1 hour.

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells.

Controls: Include a negative control (cells with vehicle), a positive control (cells with LPS and

vehicle), and a reference control (cells with a known anti-inflammatory drug like

dexamethasone and LPS).

Incubation: Incubate the plate for 24 hours.

Nitrite Measurement: Measure the amount of nitrite, a stable product of NO, in the cell

culture supernatant using the Griess reagent.

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test

compound compared to the LPS-stimulated control. A cell viability assay (e.g., MTT assay)

should be performed in parallel to ensure that the observed effects are not due to

cytotoxicity.
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In Vitro Anti-inflammatory Assay (NO Inhibition)

Seed RAW 264.7 macrophage cells

Pre-treat with 3-Bromoquinoline-8-carboxylic acid

Stimulate with Lipopolysaccharide (LPS)

Incubate for 24 hours

Measure Nitric Oxide (NO) production

Analyze data and assess cell viability

Click to download full resolution via product page

Caption: Workflow for an in vitro anti-inflammatory nitric oxide inhibition assay.

Conclusion
3-Bromoquinoline-8-carboxylic acid is a promising compound with a range of potential

biological activities. The protocols provided herein offer a foundational framework for

researchers to begin investigating its properties as a mineralocorticoid receptor antagonist, an

antifungal agent, and an anti-inflammatory compound. It is imperative that these general
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methodologies are further refined and optimized for the specific experimental conditions and

research questions being addressed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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